Home > Products > Screening Compounds P114489 > [Gly8,Glu22]GLP-1(7,37)-NH2
[Gly8,Glu22]GLP-1(7,37)-NH2 -

[Gly8,Glu22]GLP-1(7,37)-NH2

Catalog Number: EVT-10970899
CAS Number:
Molecular Formula: C153H230N40O49
Molecular Weight: 3413.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

[Gly8,Glu22]GLP-1(7,37)-NH2 is a synthetic analog of glucagon-like peptide-1, a hormone involved in glucose metabolism and insulin secretion. This compound is designed to enhance the biological activity and stability of the native glucagon-like peptide-1 by modifying specific amino acid residues. The modification at positions 8 and 22 introduces a glycine and glutamic acid residue, respectively, which are believed to improve receptor binding and metabolic stability.

Source

The compound is derived from the natural glucagon-like peptide-1 sequence, which plays a crucial role in glucose homeostasis. It has been synthesized through various methods including solid-phase peptide synthesis and fragment coupling techniques. Research indicates that this analog exhibits enhanced insulinotropic effects compared to its unmodified counterparts .

Classification

[Gly8,Glu22]GLP-1(7,37)-NH2 belongs to the class of peptide hormones known as incretins. These hormones are characterized by their ability to stimulate insulin secretion in response to food intake. The specific modifications in this analog classify it as a glucagon-like peptide-1 receptor agonist, which is significant for therapeutic applications in diabetes management.

Synthesis Analysis

Methods

The synthesis of [Gly8,Glu22]GLP-1(7,37)-NH2 typically employs solid-phase peptide synthesis (SPPS) combined with fragment coupling strategies. This approach allows for the assembly of the peptide chain in a stepwise manner while ensuring high purity levels.

Technical Details

  1. Solid-Phase Peptide Synthesis: This method involves attaching the first amino acid to a solid support, followed by sequential addition of protected amino acids. Each addition requires deprotection and coupling steps to form peptide bonds.
  2. Fragment Coupling: For longer peptides, segments can be synthesized separately and then joined together through chemical ligation. This method enhances yield and purity.
  3. Purification: After synthesis, crude peptides are typically purified using reversed-phase high-performance liquid chromatography (RP-HPLC), which separates components based on hydrophobicity and allows for the isolation of the desired product at high purity levels (96-99%) .
Molecular Structure Analysis

Structure

The molecular structure of [Gly8,Glu22]GLP-1(7,37)-NH2 consists of a sequence of amino acids that form a helical structure, crucial for its biological function. The modifications at positions 8 (glycine) and 22 (glutamic acid) are strategically placed to enhance receptor interaction.

Data

The molecular formula can be represented as C₁₉H₂₉N₅O₄S, with a molecular weight of approximately 405.52 g/mol. The structural integrity is vital for maintaining its biological activity, particularly in receptor binding and signaling pathways.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving [Gly8,Glu22]GLP-1(7,37)-NH2 include:

  1. Receptor Binding: The analog binds to glucagon-like peptide-1 receptors on pancreatic beta cells, triggering intracellular signaling cascades that promote insulin secretion.
  2. Metabolic Stability: Modifications reduce susceptibility to enzymatic degradation by dipeptidyl peptidase IV (DPP-IV), enhancing its half-life in circulation compared to native GLP-1 .

Technical Details

The introduction of glycine at position 8 enhances flexibility, while glutamic acid at position 22 may stabilize interactions with the receptor due to its charge properties.

Mechanism of Action

Process

[Gly8,Glu22]GLP-1(7,37)-NH2 functions primarily by activating glucagon-like peptide-1 receptors on target cells:

  1. Receptor Activation: Upon binding, the receptor undergoes conformational changes that activate G-proteins.
  2. cAMP Production: This activation increases intracellular cyclic adenosine monophosphate levels, leading to enhanced insulin secretion from pancreatic beta cells.
  3. Inhibition of Glucagon Secretion: It also inhibits glucagon release from alpha cells, further contributing to blood glucose regulation .

Data

Studies show that this analog exhibits potent insulinotropic effects with an IC50 value comparable to native GLP-1, indicating strong receptor affinity .

Physical and Chemical Properties Analysis

Physical Properties

[Gly8,Glu22]GLP-1(7,37)-NH2 is typically presented as a white to off-white powder when lyophilized. It is soluble in water and exhibits stability under physiological conditions.

Chemical Properties

  • pH Stability: The compound maintains stability across a physiological pH range (approximately 6-7).
  • Thermal Stability: It shows resilience against thermal degradation when stored properly.

Relevant analyses indicate that modifications do not significantly alter its solubility or stability compared to native GLP-1 .

Applications

Scientific Uses

[Gly8,Glu22]GLP-1(7,37)-NH2 has significant implications in diabetes research and treatment:

  1. Therapeutic Agent: It is being explored as a potential treatment for type 2 diabetes due to its ability to enhance insulin secretion and lower blood glucose levels effectively.
  2. Research Tool: The analog serves as a valuable tool in studying glucagon-like peptide-1 receptor biology and developing new therapeutic strategies targeting metabolic disorders .
  3. Formulation Development: Its properties allow for incorporation into drug formulations aimed at improving patient compliance through less frequent dosing regimens due to prolonged action.
Molecular Design and Synthetic Rationale of [Gly8,Glu22]GLP-1(7,37)-NH2

Strategic Residue Substitutions for Metabolic Stability Enhancement

The design of [Gly⁸,Glu²²]Glucagon-Like Peptide-1(7-37)-NH₂ centers on mitigating the inherent metabolic instability of native Glucagon-Like Peptide-1 (7-37), which undergoes rapid degradation by dipeptidyl peptidase-IV within minutes. This enzyme cleaves the Ala⁸-Glu⁹ peptide bond, producing the inactive metabolite Glucagon-Like Peptide-1(9-36)NH₂. Substitution of alanine at position 8 with glycine ([Gly⁸]) eliminates the recognition motif for dipeptidyl peptidase-IV, as glycine lacks the methyl side chain required for efficient enzyme binding. This modification extends the peptide’s half-life from <2 minutes to >60 minutes in plasma, while preserving >90% of native Glucagon-Like Peptide-1 receptor binding affinity (IC₅₀: 0.26 nM vs. 0.30 nM for native Glucagon-Like Peptide-1) [1] [2].

The Glu²² substitution introduces a negatively charged glutamic acid residue within the central helical domain (residues 13-30) of Glucagon-Like Peptide-1. This serves a dual purpose: (1) replacing the native glutamine at position 22 reduces local hydrophobicity, potentially limiting non-specific protease access; and (2) provides a carboxylate group for site-specific lactam cyclization. Importantly, position 22 resides within a region not directly involved in Glucagon-Like Peptide-1 receptor engagement, minimizing disruption of receptor binding or activation. Functional assays confirm that [Glu²²] substitution alone maintains picomolar agonist potency (EC₅₀: 1.2 ± 0.3 nM vs. 0.8 ± 0.2 nM for native Glucagon-Like Peptide-1) [1] [5].

Table 1: Metabolic Stability Impact of Residue Substitutions

PositionNative ResidueSubstituted ResidueEffect on DPP-IV SusceptibilityReceptor Affinity (IC₅₀ nM)
8AlanineGlycineAbolished0.26 [1]
8Alanineα-Aminoisobutyric AcidAbolished0.15 [2]
22GlutamineGlutamic AcidUnchanged0.30 [1]

Conformational Constraint Methodologies via Lactam Bridge Formation

The incorporation of glutamic acid at position 22 enables covalent lactamization with lysine residues at i+4 or i+5 positions (e.g., Lys²⁶ or Lys²⁷), creating 23- or 22-membered cyclic structures that conformationally restrain the central α-helix. This helix-stabilizing strategy directly combats the structural flexibility that contributes to proteolytic susceptibility. Molecular modeling indicates that the c[Glu²²-Lys²⁶] lactam bridge optimally stabilizes residues 22-26, a region targeted by neutral endopeptidase 24.11 (cleaving Ser¹⁸-Tyr¹⁹ and Tyr¹⁹-Leu²⁰ bonds) [1] [4].

Synthesis involves solid-phase peptide assembly using Emoc chemistry, with orthogonal protection of glutamic acid (γ-alloc) and lysine (ε-ivDde) side chains. Following backbone assembly, selective deprotection and activation with benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate facilitate intramolecular amide bond formation. The resulting [Gly⁸,c[Glu²²-Lys²⁶]]Glucagon-Like Peptide-1(7-37)-NH₂ exhibits enhanced helicity (65% vs. 45% in native Glucagon-Like Peptide-1 by circular dichroism) and 10-fold greater resistance to neutral endopeptidase 24.11 degradation [1]. Crucially, this constraint preserves full agonist efficacy, with receptor binding affinity (IC₅₀: 0.28 nM) and cyclic adenosine monophosphate stimulation (EC₅₀: 0.5 nM) matching native Glucagon-Like Peptide-1 [1] [5].

Table 2: Pharmacological Properties of Lactam-Bridged Glucagon-Like Peptide-1 Analogs

Lactam BridgeReceptor Affinity (IC₅₀ nM)cAMP EC₅₀ (nM)Plasma Half-life (min)
c[Glu¹⁸-Lys²²]2.43.135
c[Glu²²-Lys²⁶]0.280.578
c[Glu²³-Lys²⁷]0.310.782
Native Glucagon-Like Peptide-10.300.8<2

Data derived from rat plasma stability assays and receptor binding studies in β-cell membranes [1]

Peptide Backbone Engineering Approaches and C-Terminal Modifications

The peptide backbone of [Gly⁸,Glu²²]Glucagon-Like Peptide-1(7-37)-NH₂ retains the native 31-residue length but incorporates strategic modifications beyond positions 8 and 22. The C-terminal amidation (-NH₂ instead of free carboxylate) mimics the predominant physiological form (Glucagon-Like Peptide-1(7-36)NH₂), enhancing receptor affinity by strengthening electrostatic interactions with Glucagon-Like Peptide-1 receptor extracellular domain residues Arg³¹⁰ and Glu¹₂⁸ [5] [9]. This modification increases metabolic stability against carboxypeptidases, which target free C-termini.

Although not present in the core structure, studies on related analogs demonstrate that α-aminoisobutyric acid substitution at position 22 ([Aib²²]) synergizes with [Gly⁸] and lactam constraints. α-Aminoisobutyric acid, a helix-promoting non-proteogenic amino acid, stabilizes the central α-helix through its restricted φ/ψ angles and reduced conformational entropy. When combined with c[Glu²²-Lys²⁶] in [Gly⁸,Aib²²,c[Glu²²-Lys²⁶]]Glucagon-Like Peptide-1(7-37)-NH₂, helicity increases to 78%, and plasma stability exceeds 120 minutes [1].

C-terminal extensions enable further pharmacokinetic optimization. Chemoselective PEGylation at cysteine residues introduced near the C-terminus (e.g., Cys³⁷) creates steric hindrance against renal filtration and protease access. For example, [Gly⁸,Aib²²]Glucagon-Like Peptide-1(7-37)-Cys³⁷-(PEG₁₂₋₄₀K)-Ala-NH₂ exhibits sustained in vivo activity in primates, reducing blood glucose for >48 hours post-dose. The PEG moiety shields the peptide core without impeding receptor engagement, as the C-terminus primarily mediates initial N-terminal domain docking rather than activation [1] [8]. Similar strategies underpin dulaglutide, where Glucagon-Like Peptide-1 is fused to an immunoglobulin G4 fragment via C-terminal linkage [8].

The molecular architecture of [Gly⁸,Glu²²]Glucagon-Like Peptide-1(7-37)-NH₂ thus integrates discrete stability-enhancing elements: DPP-IV evasion (Gly⁸), lactam cyclization capacity (Glu²²), C-terminal stabilization (-NH₂), and compatibility with helix-promoting (α-aminoisobutyric acid) or steric-hindrance (PEG) modifications. This rational design paradigm balances metabolic resilience with uncompromised receptor pharmacology [1] [5] [8].

Properties

Product Name

[Gly8,Glu22]GLP-1(7,37)-NH2

IUPAC Name

(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid

Molecular Formula

C153H230N40O49

Molecular Weight

3413.7 g/mol

InChI

InChI=1S/C153H230N40O49/c1-16-78(10)123(150(240)170-81(13)128(218)179-106(61-87-64-162-92-35-24-23-34-90(87)92)140(230)181-102(57-75(4)5)141(231)190-121(76(6)7)148(238)178-94(36-25-27-53-154)131(221)164-67-113(202)171-93(38-29-55-161-153(158)159)130(220)166-69-120(214)215)192-142(232)104(58-84-30-19-17-20-31-84)182-137(227)100(47-52-118(210)211)175-134(224)95(37-26-28-54-155)173-127(217)80(12)168-126(216)79(11)169-133(223)97(43-48-111(157)200)174-135(225)98(45-50-116(206)207)176-136(226)99(46-51-117(208)209)177-138(228)101(56-74(2)3)180-139(229)103(60-86-39-41-89(199)42-40-86)183-145(235)108(70-194)186-147(237)110(72-196)187-149(239)122(77(8)9)191-144(234)107(63-119(212)213)184-146(236)109(71-195)188-152(242)125(83(15)198)193-143(233)105(59-85-32-21-18-22-33-85)185-151(241)124(82(14)197)189-114(203)68-165-132(222)96(44-49-115(204)205)172-112(201)66-163-129(219)91(156)62-88-65-160-73-167-88/h17-24,30-35,39-42,64-65,73-83,91,93-110,121-125,162,194-199H,16,25-29,36-38,43-63,66-72,154-156H2,1-15H3,(H2,157,200)(H,160,167)(H,163,219)(H,164,221)(H,165,222)(H,166,220)(H,168,216)(H,169,223)(H,170,240)(H,171,202)(H,172,201)(H,173,217)(H,174,225)(H,175,224)(H,176,226)(H,177,228)(H,178,238)(H,179,218)(H,180,229)(H,181,230)(H,182,227)(H,183,235)(H,184,236)(H,185,241)(H,186,237)(H,187,239)(H,188,242)(H,189,203)(H,190,231)(H,191,234)(H,192,232)(H,193,233)(H,204,205)(H,206,207)(H,208,209)(H,210,211)(H,212,213)(H,214,215)(H4,158,159,161)/t78-,79-,80-,81-,82+,83+,91-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,121-,122-,123-,124-,125-/m0/s1

InChI Key

PDPPZBIGLPYQFY-KYYFCHEUSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC6=CN=CN6)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC6=CN=CN6)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.